

# Vatalanib in Oncology: A Comparative Meta-Analysis of Clinical Trial Outcomes

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This publication provides a comprehensive meta-analysis of clinical trial outcomes for Vatalanib (PTK787/ZK 222584), a potent oral tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vatalanib's performance across various cancer types, supported by experimental data from key clinical trials.

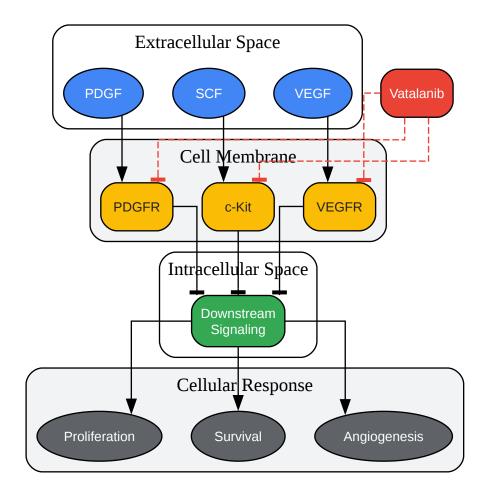
## **Executive Summary**

Vatalanib is an orally active angiogenesis inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. It has been extensively investigated in numerous clinical trials for a range of solid tumors and hematological malignancies. While the landmark Phase III CONFIRM trials in metastatic colorectal cancer did not meet their primary endpoints for overall survival, subgroup analyses and Phase II studies in other cancers have suggested potential clinical benefit in specific patient populations. This guide synthesizes the available data to provide a clear comparison of Vatalanib's efficacy and safety profile.

## **Mechanism of Action**

Vatalanib competitively inhibits ATP binding to the tyrosine kinase domain of VEGFRs, PDGFR, and c-Kit. This blockade disrupts downstream signaling pathways crucial for tumor angiogenesis, cell proliferation, and survival.





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Caption: Vatalanib Signaling Pathway Inhibition.

## **Comparative Efficacy of Vatalanib in Clinical Trials**

The following tables summarize the primary efficacy outcomes from key clinical trials of Vatalanib across different cancer types.

# Table 1: Phase III Trials in Metastatic Colorectal Cancer (mCRC)



Trial	Treatm ent Arm	N	Media n PFS (month s)	HR (95% CI) for PFS	p- value (PFS)	Media n OS (month s)	HR (95% CI) for OS	p- value (OS)
CONFI RM-1[1]	FOLFO X4 + Vatalani b	584	7.7	0.88 (0.74 - 1.03)	0.118	21.4	1.08 (0.94 - 1.24)	0.260
FOLFO X4 + Placebo	584	7.6	20.5					
CONFI RM-2	FOLFO X4 + Vatalani b	430	5.6	0.81 (0.69 - 0.95)	0.009	12.5	0.93 (0.79 - 1.09)	0.36
FOLFO X4 + Placebo	432	4.2	11.9					

**Table 2: Phase II Trials in Other Cancers** 

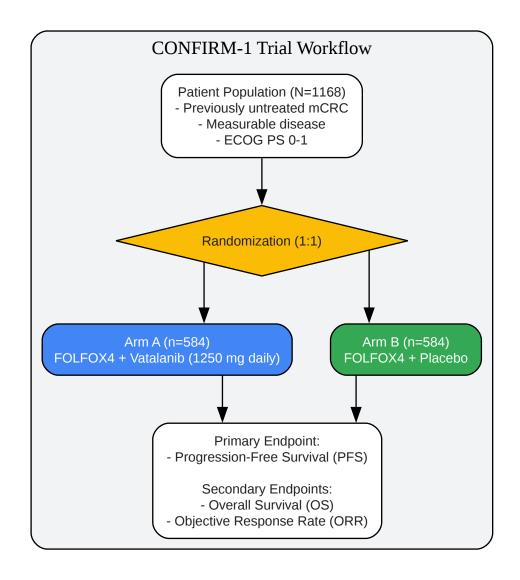


Cancer Type	Trial	Treatmen t	N	Objective Respons e Rate (ORR)	Median PFS (months)	Median OS (months)
Pancreatic Cancer (2nd line)	PCRT O4- 001[2]	Vatalanib	65	3% (2 PRs)	2.0	6-month survival: 29%
Glioblasto ma (newly diagnosed)	Phase I[3]	Vatalanib + RT + TMZ	13	15% (2 PRs)	7.2	16.2
Gastrointes tinal Stromal Tumor (imatinib- resistant)	Phase II[4]	Vatalanib	45	4.4% (2 PRs)	5.8 (no prior sunitinib), 3.2 (prior sunitinib)	Not Reported
Myelodyspl astic Syndrome	CALGB 10105[1][5]	Vatalanib	142	5% (Hematolo gical Improveme nt)	15 (low risk), 6 (high risk)	36 (low risk), 10 (high risk)

# Experimental Protocols of Key Clinical Trials CONFIRM-1 Trial: Experimental Workflow

The CONFIRM-1 trial was a randomized, double-blind, placebo-controlled Phase III study. [1]





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**Caption:** Experimental workflow of the CONFIRM-1 trial.

### Methodology:

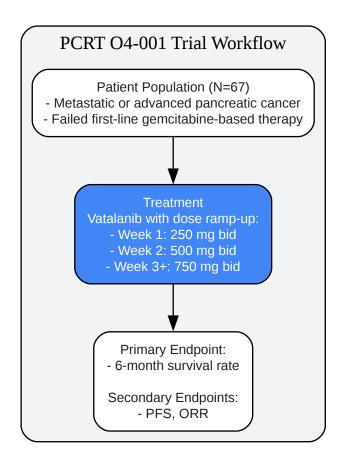
- Patient Population: Patients with histologically confirmed metastatic colorectal adenocarcinoma who had not received prior chemotherapy for metastatic disease. Key inclusion criteria included measurable disease according to RECIST criteria and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]
- Randomization: Patients were randomized in a 1:1 ratio to receive either Vatalanib or a
  placebo, stratified by ECOG performance status and baseline lactate dehydrogenase (LDH)
  levels.[1]



- Treatment: The Vatalanib arm received 1250 mg of Vatalanib orally once daily in combination with the FOLFOX4 regimen. The control arm received a matching placebo with FOLFOX4.[1]
- Endpoints: The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS) and Objective Response Rate (ORR).[1]

# PCRT O4-001 (Pancreatic Cancer) Trial: Experimental Workflow

This was an open-label, multicenter Phase II trial.[2]



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**Caption:** Experimental workflow of the PCRT O4-001 trial.

Methodology:



- Patient Population: Patients with metastatic or locally advanced pancreatic adenocarcinoma who had progressed after one prior gemcitabine-based chemotherapy regimen.
- Treatment: Vatalanib was administered orally twice daily with a dose ramp-up schedule, starting at 250 mg twice daily for the first week, increasing to 500 mg twice daily for the second week, and then to a final dose of 750 mg twice daily.[2]
- Endpoints: The primary endpoint was the 6-month survival rate. Secondary endpoints included Progression-Free Survival (PFS) and Objective Response Rate (ORR).[2]

## Safety and Tolerability

Across clinical trials, Vatalanib has demonstrated a manageable safety profile. The most commonly reported adverse events include:

- Hypertension
- Diarrhea
- Nausea and Vomiting
- Fatique
- Dizziness

In the CONFIRM-1 trial, the most common grade 3/4 adverse events in the Vatalanib arm were hypertension, diarrhea, and fatigue.[1] In the Phase II pancreatic cancer trial, common grade 3/4 adverse events included hypertension, fatigue, and abdominal pain.[2]

## Conclusion

The clinical development of Vatalanib highlights the challenges of targeting angiogenesis in oncology. While the large Phase III trials in colorectal cancer did not demonstrate a significant survival benefit in the overall population, the observed activity in a subgroup of patients with high LDH levels in the CONFIRM trials suggests that further investigation into predictive biomarkers is warranted. Phase II studies in other tumor types have shown modest activity. This meta-analysis provides a valuable comparative resource for researchers and clinicians involved in the development of novel anti-angiogenic therapies.



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